1-(2-Chloroethyl)-2,4-dinitrobenzene 1-(2-Chloroethyl)-2,4-dinitrobenzene
Brand Name: Vulcanchem
CAS No.: 63070-32-6
VCID: VC14160802
InChI: InChI=1S/C8H7ClN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2
SMILES:
Molecular Formula: C8H7ClN2O4
Molecular Weight: 230.60 g/mol

1-(2-Chloroethyl)-2,4-dinitrobenzene

CAS No.: 63070-32-6

Cat. No.: VC14160802

Molecular Formula: C8H7ClN2O4

Molecular Weight: 230.60 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-2,4-dinitrobenzene - 63070-32-6

Specification

CAS No. 63070-32-6
Molecular Formula C8H7ClN2O4
Molecular Weight 230.60 g/mol
IUPAC Name 1-(2-chloroethyl)-2,4-dinitrobenzene
Standard InChI InChI=1S/C8H7ClN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2
Standard InChI Key OXPCAPIUVDXQJI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-(2-Chloroethyl)-2,4-dinitrobenzene belongs to the class of nitro-substituted benzene derivatives. Its molecular formula is C8H7ClN2O4\text{C}_8\text{H}_7\text{ClN}_2\text{O}_4, with a molecular weight of 230.60 g/mol. The IUPAC name derives from the benzene ring substituted with two nitro groups at the 2- and 4-positions and a 2-chloroethyl group at the 1-position.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number63070-32-6
Molecular FormulaC8H7ClN2O4\text{C}_8\text{H}_7\text{ClN}_2\text{O}_4
Molecular Weight230.60 g/mol
Exact Mass229.999 g/mol
LogP (Octanol-Water)2.34 (estimated)

The compound’s structure imparts strong electrophilicity, enabling covalent interactions with nucleophilic residues in proteins and glutathione.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 1-(2-Chloroethyl)-2,4-dinitrobenzene typically involves alkylation of 2,4-dinitrophenol or direct electrophilic substitution on benzene. A common approach utilizes 2,4-dinitrochlorobenzene as a starting material, which undergoes nucleophilic displacement with ethylene chlorohydrin under basic conditions:

2,4-Dinitrochlorobenzene+HOCH2CH2ClBase1-(2-Chloroethyl)-2,4-dinitrobenzene+HCl\text{2,4-Dinitrochlorobenzene} + \text{HOCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{Base}} \text{1-(2-Chloroethyl)-2,4-dinitrobenzene} + \text{HCl}

Reaction optimization focuses on controlling temperature (60–80°C) and solvent polarity to minimize side reactions.

Spectroscopic Confirmation

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct aromatic protons at δ 8.6–9.1 ppm (meta to nitro groups) and a triplet for the chloroethyl group’s methylene protons (δ 3.8–4.2 ppm).

  • Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 230, with fragmentation patterns corresponding to loss of Cl (-35\text{-35}) and NO2_2 groups (-46\text{-46}).

Biological Interactions and Mechanisms

Role in Glutathione S-Transferase (GST) Assays

GSTs catalyze the conjugation of glutathione (GSH) to electrophilic substrates, a critical detoxification pathway. 1-(2-Chloroethyl)-2,4-dinitrobenzene mimics the classical GST substrate 1-chloro-2,4-dinitrobenzene (CDNB), forming a GSH adduct via nucleophilic aromatic substitution:

GST+GSH+SubstrateGS-Adduct+HCl\text{GST} + \text{GSH} + \text{Substrate} \rightarrow \text{GS-Adduct} + \text{HCl}

The reaction’s kinetics (VmaxV_{\text{max}}, KmK_m) provide insights into enzyme activity and isoform specificity.

Toxicity and Oxidative Stress

Chronic exposure depletes intracellular GSH reserves, leading to redox imbalance and oxidative damage. In erythrocytes, this compound induces hemolysis by inactivating antioxidant enzymes like glutathione peroxidase. Comparative studies show its potency is 40% higher than CDNB in GSH depletion assays.

Applications in Research

Biochemical Probes

  • Enzyme Kinetics: Used to quantify GST activity in hepatic and renal tissues.

  • Cellular Stress Models: Induces apoptosis in cancer cell lines via mitochondrial dysfunction.

Environmental Toxicology

Studies detect its presence in industrial effluents, with a half-life of 14 days in aqueous media. Photodegradation pathways involve nitro group reduction to amines.

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